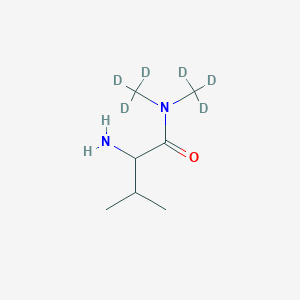
AM1248 azepane isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM1248 is a synthetic cannabinoid (CB) with high affinities for both the central CB1 and the peripheral CB2 receptors (Kis = 11.9 and 4.8 nM, respectively). AM1248 azepane isomer is an analog of AM1248 characterized by an N-methyl azepane group attached to the indole in place of an N-methyl piperidine group. The physiological and toxicological properties of this isomer are not known. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs, like AM1248 azepane isomer, have significant implications in drug discovery due to their structural diversity and pharmacological properties. These compounds are instrumental in developing new therapeutic agents. Recent advancements in azepane-based compounds have led to their application in treating a variety of diseases. They are particularly prevalent in treatments for cancer, tuberculosis, Alzheimer's disease, and microbial infections. These compounds also find applications as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other therapeutic areas. The ongoing research emphasizes creating less toxic, cost-effective, and highly active azepane-containing analogs, with over 20 FDA-approved azepane-based drugs in use for various diseases. Additionally, studies focus on the structure-activity relationship (SAR) and molecular docking of potential bioactive compounds to drive the discovery of suitable drug candidates Gao-Feng Zha et al., 2019.
Azobenzene Photochemistry in Molecular Devices
Azobenzene compounds, closely related to azepane structures, exhibit photochromatic properties, undergoing trans→cis isomerization upon exposure to specific light wavelengths. These properties make azobenzene compounds, including certain azepane isomers, suitable for various molecular devices and functional materials. The research delves into understanding azobenzene photochemistry and the isomerization mechanism, which is crucial for their applications in molecular devices. Substituents on the azobenzene ring system can alter the spectroscopic properties and isomerization mechanisms, pointing towards tailored applications based on specific structural modifications H. Bandara & S. Burdette, 2012.
Synthesis and Biological Properties of Azepine Derivatives
Azepine and its derivatives, including azepane structures like AM1248, have substantial pharmacological and therapeutic implications. The past five decades have seen extensive research on the synthesis, reaction, and biological properties of these seven-member heterocyclic compounds. The synthesis methods often involve ring expansion of smaller heterocycles, utilizing various techniques like thermal, photochemical, and microwave irradiation. Despite significant progress in synthesis and structural design, there's a recognized need for further exploration in the biological domain, especially regarding the therapeutic potential and pharmacological profiles of N-containing seven-membered heterocycles Manvinder Kaur et al., 2021.
Propiedades
Nombre del producto |
AM1248 azepane isomer |
|---|---|
Fórmula molecular |
C26H34N2O |
Peso molecular |
390.6 |
InChI |
InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(16-27)28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3/t18-,19+,20-,21?,26? |
Clave InChI |
HSCSEKGAOWTVDH-IYINYKJGSA-N |
SMILES |
O=C(C12C[C@H]3C[C@H](C[C@@H](C2)C3)C1)C4=CN(C5CCCCN(C)C5)C6=C4C=CC=C6 |
Sinónimos |
(3,5,7)-adamantan-1-yl(1-(1-methylazepan-3-yl)-1H-indol-3-yl)methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



